molecular formula C10H11FO3 B584228 2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester CAS No. 1346598-92-2

2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester

Cat. No. B584228
M. Wt: 202.218
InChI Key: JZLDBMSPNHYJEW-LNFUJOGGSA-N
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Description

2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester (2-(4-FPA-d4-EtOAc)) is an organic compound belonging to the family of carboxylic esters. It is a fluorinated derivative of acetic acid and is used in a variety of scientific research applications. 2-(4-FPA-d4-EtOAc) is an important compound for peptide synthesis, and is also used in the synthesis of other organic compounds. It is also used as a reagent for studying enzyme kinetics and for studying biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

2-(4-Fluorophenoxy) acetic acid is synthesized by refluxing 4-fluoro-phenol with ethyl chloroacetate, resulting in a compound that crystallizes in the monoclinic crystal system. This process offers insights into the molecular stability and reactivity of the compound through crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks, and Density Functional Theory (DFT) studies. These analyses are crucial for understanding the kinetic stability and chemical reactivity of the molecule, making it relevant for various scientific and industrial applications (Prabhuswamy et al., 2021).

Advanced Material Synthesis

The compound is a key intermediate in the synthesis of novel materials, such as disperse dyes and metallomesogenic complexes. Its utility extends to the development of novel styryl dyes with specific fluorescence in solution and dyeing properties on polyester, highlighting its significance in the textile industry. Furthermore, its role in producing copper(II) metallomesogenic complexes signifies its potential in creating advanced materials with unique electrochemical properties (Rangnekar & Sabnis, 2007; Kovganko & Kovganko, 2013).

Drug Synthesis and Pharmacological Research

In pharmacological research, this compound's derivatives are explored for their potential in drug synthesis, particularly as anti-asthma drugs. The enzymatic hydrolysis of its methyl ester variant represents the final step in the production of certain drugs, demonstrating the compound's relevance in developing new therapeutic agents. This enzymatic process underlines the innovative approaches to drug synthesis, offering a green alternative to traditional chemical synthesis methods (Bevilaqua et al., 2004).

Enantioselective Synthesis

The compound plays a crucial role in the enantioselective synthesis of chiral esters, serving as an intermediate in producing specific retinoic acid receptor agonists. This aspect of research underscores the compound's utility in creating enantiomerically pure substances, which are pivotal in the pharmaceutical industry for developing drugs with targeted efficacy and minimized side effects (Patel et al., 2002).

properties

CAS RN

1346598-92-2

Product Name

2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester

Molecular Formula

C10H11FO3

Molecular Weight

202.218

IUPAC Name

ethyl 2-(2,3,5,6-tetradeuterio-4-fluorophenoxy)acetate

InChI

InChI=1S/C10H11FO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3/i3D,4D,5D,6D

InChI Key

JZLDBMSPNHYJEW-LNFUJOGGSA-N

SMILES

CCOC(=O)COC1=CC=C(C=C1)F

synonyms

(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester;  (p-Fluorophenoxy-d4)-acetic Acid Ethyl Ester;  (4-Fluorophenoxy-d4)acetic Acid Ethyl Ester;  Ethyl (4-Fluorophenoxy-d4)acetate;  Ethyl 2-(4-Fluorophenoxy-d4)acetate;  Ethyl p-Fluorophenoxyacetate-d4

Origin of Product

United States

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